molecular formula C20H26N2O2 B2709928 4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine CAS No. 2380032-73-3

4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine

Cat. No.: B2709928
CAS No.: 2380032-73-3
M. Wt: 326.44
InChI Key: JRJXVUYMYGMYIB-UHFFFAOYSA-N
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Description

4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxyphenyl group and a methoxymethyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate to form the piperidine core . Subsequent methylation and oximation steps are carried out using methyl iodide and hydroxylamine hydrochloride, respectively

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability of the process while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine involves its interaction with specific molecular targets. The methoxyphenyl group allows for π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine is unique due to its combination of a piperidine ring with both methoxyphenyl and methoxymethyl groups

Properties

IUPAC Name

4-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methoxy]-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-16-13-19(7-10-21-16)24-15-17-8-11-22(12-9-17)14-18-5-3-4-6-20(18)23-2/h3-7,10,13,17H,8-9,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJXVUYMYGMYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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